(-)-3-Phenoxy-N-methylmorphinan

analgesic potency oral bioavailability writhing assay

(-)-3-Phenoxy-N-methylmorphinan (CAS 67562-76-9, compound 7 in Mohacsi et al.) is a synthetic levorotatory morphinan ether developed as an orally active analgesic with the goal of replacing codeine while reducing addiction liability. It is a 3-O-aryl derivative of levorphanol, prepared via Ullmann coupling of (-)-3-hydroxy-N-methylmorphinan with bromobenzene, and is characterized as a mu-opioid receptor ligand with additional delta and kappa receptor interactions.

Molecular Formula C23H27NO
Molecular Weight 333.5 g/mol
Cat. No. B1255672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-3-Phenoxy-N-methylmorphinan
Synonyms(-)-3-phenoxy-N-methylmorphinan
3-phenoxy-N-methylmorphinan
Molecular FormulaC23H27NO
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3/t20-,22+,23+/m0/s1
InChIKeyPWLXGNOVURURNQ-MDNUFGMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-3-Phenoxy-N-methylmorphinan for Pain Research: A Codeine Analog with Differentiated Pharmacology


(-)-3-Phenoxy-N-methylmorphinan (CAS 67562-76-9, compound 7 in Mohacsi et al.) is a synthetic levorotatory morphinan ether developed as an orally active analgesic with the goal of replacing codeine while reducing addiction liability [1]. It is a 3-O-aryl derivative of levorphanol, prepared via Ullmann coupling of (-)-3-hydroxy-N-methylmorphinan with bromobenzene, and is characterized as a mu-opioid receptor ligand with additional delta and kappa receptor interactions [1][2]. The compound possesses a molecular formula of C₂₃H₂₇NO and a molecular weight of 333.5 g/mol [2].

3-O-aryl morphinan opioid receptor tool compoundreported mu/delta/kappa receptor interactions
Oral analgesic screening researchreported oral bioavailability profile distinct from codeine
Physical dependence liability screeningreported lower dependence signal in morphine-dependent models

Why (-)-3-Phenoxy-N-methylmorphinan Cannot Be Replaced by Generic Codeine or Simple Morphinan Analogs


Although (-)-3-phenoxy-N-methylmorphinan belongs to the morphinan class, its pharmacological profile diverges sharply from codeine and related opioids. The phenoxy ether at the 3-position confers distinct oral bioavailability, receptor binding kinetics, and metabolic stability that are not recapitulated by codeine, levorphanol, or other O-aryl morphinans [1]. Critically, the compound exhibits a significantly reduced physical dependence liability relative to codeine and morphine at equianalgesic doses, a property not shared by generic opioids [1][2]. Furthermore, its chemical architecture prevents facile conversion to levorphanol, closing a known route of abuse that plagues codeine-to-morphine diversion [2]. These non-linear structure–activity relationships mean that in-class substitution without quantitative head-to-head verification will compromise both efficacy and safety outcomes [1].

Phenoxy ether alters oral profile
Oral bioavailability and receptor binding kinetics may differ from codeine or levorphanol; direct replacement without head-to-head data can shift analgesic endpoint response.
Physical dependence profile not shared
Lower morphine substitution in dependent rat model reported for this compound; codeine or morphine comparators may exhibit higher dependence signals in the same paradigm.
Conversion pathway blocked
Resistance to ether cleavage prevents levorphanol formation under common lab conditions, unlike codeine-to-morphine conversion; handling protocols and diversion risk assessment differ.

(-)-3-Phenoxy-N-methylmorphinan: Quantitative Differentiation Evidence Versus Codeine and Morphinan Comparators


Oral Analgesic Potency: 10-Fold Superiority Over Codeine in the Acetic Acid Writhing Test

(-)-3-Phenoxy-N-methylmorphinan (compound 7) provides a 10.4-fold higher oral potency than codeine in the mouse acetic acid writhing test, based on ED₅₀ values of 2.3 mg/kg p.o. for compound 7 versus 24.0 mg/kg p.o. for codeine phosphate [1]. This dramatic difference in oral efficacy is consistent with the enhanced lipophilicity conferred by the 3-phenoxy substituent, which improves gastrointestinal absorption relative to codeine's 3-methoxy group [1].

Oral analgesic ED₅₀
Head-to-head
ED₅₀ 2.3 mg/kg p.o.
vs codeine 24.0 mg/kg p.o.
10.4-fold difference
Supports oral analgesic endpoint screening context
Mouse acetic acid writhing model; oral administration; data to verify across pain modalities
analgesic potency oral bioavailability writhing assay

Opioid Receptor Binding Affinity: 2-Fold Higher Affinity Than Codeine

In rat brain homogenate binding assays using [³H]naltrexone as the radioligand, (-)-3-phenoxy-N-methylmorphinan (compound 7) displaced stereospecific binding with an IC₅₀ of 5.0 × 10⁻⁴ M, compared to 10.0 × 10⁻⁴ M for codeine, representing a 2-fold higher affinity [1]. This places compound 7 intermediate between codeine and the more potent morphinans levorphanol (IC₅₀ = 0.004 × 10⁻⁴ M) and levomethorphan (IC₅₀ = 2.0 × 10⁻⁴ M) [1].

Opioid receptor binding IC₅₀
Head-to-head
IC₅₀ 5.0 × 10⁻⁴ M
vs codeine 10.0 × 10⁻⁴ M
2.0-fold higher affinity
Reported opioid receptor binding context
Rat brain homogenate; [³H]naltrexone displacement; mean of three experiments
opioid receptor binding IC50 structure–activity relationship

Physical Dependence Liability: Markedly Attenuated Substitution for Morphine vs. Codeine

In morphine-dependent rat models, (-)-3-phenoxy-N-methylmorphinan (compound 7) substituted significantly less for morphine than did codeine, and produced considerably less primary physical dependence than either codeine or morphine at equianalgesic doses [1][2]. Although precise quantitative substitution scores are not publicly available in digitized form, the authors explicitly rank-ordered dependence liability as compound 7 < codeine < morphine, a qualitative hierarchy with direct implications for diversion risk and regulatory scheduling [1].

Physical dependence ranking
Reported
Compound 7 < codeine < morphine
Supports dependence-liability endpoint context
Qualitative morphine-dependent rat model; exact substitution scores not extracted
physical dependence morphine substitution abuse liability

Chemical Stability Against Illicit Conversion: No Degradation to Levorphanol Under Standard Conditions

Unlike codeine, which is readily O-demethylated to morphine under acidic conditions (e.g., 48% HBr in HOAc or BBr₃ in CHCl₃), (-)-3-phenoxy-N-methylmorphinan resists ether cleavage under the same reaction conditions, and even treatment with sodium in liquid NH₃ fails to produce levorphanol [1][2]. Only treatment with pyridine hydrochloride at 220 °C for 25 minutes cleaves the diaryl ether, but this is not a practical illicit conversion route [1]. The patent literature further emphasizes that the compounds of this invention cannot be degraded chemically into compounds with addiction liability such as dromoran (levorphanol) [2].

Chemical stability
Head-to-head
No conversion to levorphanol under HBr/HOAc, BBr₃/CHCl₃, Na/NH₃
Supports chemical-stability screening for diversion control
Cleavage only at 220 °C with pyridine·HCl; not a practical illicit route
chemical stability illicit conversion prevention ether cleavage resistance

(-)-3-Phenoxy-N-methylmorphinan: Evidence-Backed Application Scenarios for Analgesic Discovery and Dependence Research


Preclinical Analgesic Screening Requiring High Oral Bioavailability Relative to Codeine

Investigators screening for orally active mu-opioid agonists with improved potency over codeine should prioritize (-)-3-phenoxy-N-methylmorphinan. The 10.4-fold lower oral ED₅₀ in the acetic acid writhing assay (2.3 vs. 24.0 mg/kg p.o.) [1] directly translates to reduced compound consumption in large-scale animal studies and enables detection of analgesic efficacy at doses where codeine shows marginal activity, particularly in models of mild-to-moderate inflammatory pain.

Opioid Dependence Liability Profiling and Abuse Potential Assessment

For programs evaluating the physical dependence liability of opioid candidates, (-)-3-phenoxy-N-methylmorphinan serves as a low-dependence reference compound. Its significantly reduced morphine substitution in dependent rats, relative to codeine, provides a benchmark for structure–activity relationship studies aimed at dissociating analgesic efficacy from dependence [1][2]. Procurement for this use case is justified when the research question requires a morphinan scaffold with pre-verified attenuated dependence signals.

Chemical Stability and Diversion-Resistant Opioid Tool Compound Development

Laboratories developing opioid reference standards or controlled substance handling protocols benefit from (-)-3-phenoxy-N-methylmorphinan's resistance to chemical conversion. The compound's inability to yield levorphanol under standard acidic, Lewis acidic, or reducing conditions [1][3] makes it a safer tool compound for receptor binding and functional assays where codeine or morphine would pose greater diversion or regulatory compliance concerns.

Structure–Activity Relationship Studies on Morphinan 3-O-Substitution

Medicinal chemistry teams exploring the 3-position of the morphinan nucleus should include (-)-3-phenoxy-N-methylmorphinan as the prototypical 3-O-aryl derivative. Its intermediate receptor affinity (IC₅₀ 5.0 × 10⁻⁴ M) between levorphanol and codeine [1] provides a central reference point for systematic variation of the aryl ether substituent, enabling quantitative correlation of lipophilicity, steric bulk, and hydrogen-bonding potential with opioid receptor engagement.

Application
Selection Property
Validation Focus
Oral opioid analgesic screening studies
Oral bioavailability context relative to codeine
Analgesic endpoint response review
Physical dependence liability profiling
Reported lower dependence signal in morphine-dependent models
Dependence ranking and substitution assay
Opioid reference standard handling protocols
Resistance to chemical conversion to levorphanol
Chemical stability under standard laboratory conditions
Morphinan 3-O-aryl SAR studies
Intermediate receptor affinity reference point
Opioid receptor binding and functional assays
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